molecular formula C17H36O6 B086184 5,8,11,13,16,19-Hexaoxatricosane CAS No. 143-29-3

5,8,11,13,16,19-Hexaoxatricosane

Cat. No.: B086184
CAS No.: 143-29-3
M. Wt: 336.5 g/mol
InChI Key: DKWHHTWSTXZKDW-UHFFFAOYSA-N
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Description

5,8,11,13,16,19-Hexaoxatricosane is an organic compound with the chemical formula C17H36O6. It is also known as bis(2-(2-butoxyethoxy)ethoxy)methane. This compound is characterized by its six ether linkages, making it a member of the polyether family. It is a colorless liquid with low volatility and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,8,11,13,16,19-Hexaoxatricosane can be synthesized through an acid-catalyzed reaction. Typically, the synthesis involves the use of formaldehyde and diethylene glycol monobutyl ether as starting materials. The reaction is catalyzed by an acid such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 5,8,11,13,16,19-Hexaoxatricosane primarily undergoes substitution reactions due to the presence of ether linkages. It can react with various electrophiles and nucleophiles, leading to the formation of different substituted products. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, which facilitate the substitution reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and provide a suitable medium for the reaction .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with alkyl halides can lead to the formation of alkyl-substituted ethers, while reaction with acyl chlorides can produce acyl-substituted ethers .

Scientific Research Applications

5,8,11,13,16,19-Hexaoxatricosane has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. Its high thermal stability and low volatility make it suitable for use in high-temperature reactions and processes .

In biology and medicine, this compound is used as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. Additionally, it is used in the formulation of certain pharmaceuticals and as a stabilizer for sensitive biological molecules .

In industry, this compound is used as a surfactant and emulsifier in the production of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of 5,8,11,13,16,19-Hexaoxatricosane is primarily based on its ability to interact with various molecular targets through its ether linkages. These interactions can lead to the stabilization of certain molecular structures or the enhancement of solubility and bioavailability of other compounds. The specific pathways involved depend on the particular application and the molecular targets being addressed .

Comparison with Similar Compounds

Similar Compounds:

  • Diethylene glycol monobutyl ether
  • Triethylene glycol monobutyl ether
  • Polyethylene glycol

Uniqueness: 5,8,11,13,16,19-Hexaoxatricosane is unique among similar compounds due to its specific structure, which includes six ether linkages. This structure imparts high thermal stability and low volatility, making it suitable for high-temperature applications. Additionally, its ability to form stable complexes with various drugs and other molecules enhances its utility in pharmaceutical and biological applications .

Properties

IUPAC Name

1-[2-[2-[2-(2-butoxyethoxy)ethoxymethoxy]ethoxy]ethoxy]butane
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InChI

InChI=1S/C17H36O6/c1-3-5-7-18-9-11-20-13-15-22-17-23-16-14-21-12-10-19-8-6-4-2/h3-17H2,1-2H3
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InChI Key

DKWHHTWSTXZKDW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOCCOCCOCOCCOCCOCCCC
Source PubChem
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Molecular Formula

C17H36O6
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DSSTOX Substance ID

DTXSID3027112
Record name Bis(butoxyethoxyethoxy)methane
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Molecular Weight

336.5 g/mol
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Physical Description

Liquid, Light yellow liquid; Negligible solubility in water; [MSDSonline]
Record name 5,8,11,13,16,19-Hexaoxatricosane
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CAS No.

143-29-3
Record name 5,8,11,13,16,19-Hexaoxatricosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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